![molecular formula C12H23NO B3049171 N-Cyclohexyl-N-hydroxycyclohexanamine CAS No. 19627-68-0](/img/structure/B3049171.png)
N-Cyclohexyl-N-hydroxycyclohexanamine
Overview
Description
“N-Cyclohexyl-N-hydroxycyclohexanamine” is a chemical compound with the molecular formula C12H23N . It is also known by other names such as Dicyclohexylamine, Dodecahydrodiphenylamine, N-Cyclohexylcyclohexanamine, and N,N-Dicyclohexylamine .
Synthesis Analysis
“N-Cyclohexyl-N-hydroxycyclohexanamine” can be synthesized from the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime, catalyzed by palladium/carbon nanotubes .Molecular Structure Analysis
The molecular structure of “N-Cyclohexyl-N-hydroxycyclohexanamine” consists of two cyclohexane rings connected by a nitrogen atom . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
“N-Cyclohexyl-N-hydroxycyclohexanamine” is used as a reactant for various chemical reactions. For instance, it is used in aldehyde-catalyzed intermolecular hydroamination and condensation reactions . It is also used in the preparation of cyclin-dependent kinase inhibitors selective for multiple cyclin-dependent kinases for potential use as antitumor agents .Physical And Chemical Properties Analysis
“N-Cyclohexyl-N-hydroxycyclohexanamine” is a solid at room temperature . It has a melting point of 139-140 °C (lit.) . The molecular weight of the compound is 115.17 .Safety and Hazards
“N-Cyclohexyl-N-hydroxycyclohexanamine” is classified as a hazardous chemical. It is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
N,N-dicyclohexylhydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZCGGNOVCUAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541504 | |
Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine, N-cyclohexyl-N-hydroxy- | |
CAS RN |
19627-68-0 | |
Record name | N-Cyclohexyl-N-hydroxycyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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